molecular formula C26H36IN2O7P B1668531 GABAB receptor antagonist 2

GABAB receptor antagonist 2

Cat. No.: B1668531
M. Wt: 646.5 g/mol
InChI Key: RLYLJDJFHZHCTR-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 64213 is a synthetic organic compound known for its role as a potent agonist of the gamma-aminobutyric acid type B (GABA_B) receptor . This compound has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in the field of neuroscience.

Preparation Methods

The synthesis of CGP 64213 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for CGP 64213 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

CGP 64213 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CGP 64213 has a wide range of scientific research applications, including:

Mechanism of Action

CGP 64213 exerts its effects by binding to and activating GABA_B receptors, which are G-protein-coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase activity, increase potassium conductance, and decrease calcium conductance. This leads to a reduction in neuronal excitability and neurotransmitter release . The molecular targets and pathways involved in this mechanism include the modulation of ion channels and intracellular signaling cascades.

Comparison with Similar Compounds

CGP 64213 is unique among GABA_B receptor agonists due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, CGP 64213 has distinct pharmacological properties that make it a valuable tool for scientific research and drug development.

Properties

Molecular Formula

C26H36IN2O7P

Molecular Weight

646.5 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChI Key

RLYLJDJFHZHCTR-GCJKJVERSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 64213
CGP-64213
CGP64213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GABAB receptor antagonist 2
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GABAB receptor antagonist 2
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GABAB receptor antagonist 2
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GABAB receptor antagonist 2
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GABAB receptor antagonist 2

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